N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide
Description
This compound is a benzenesulfonamide derivative with a complex ethyl chain substituent. The sulfonamide group is attached to a benzene ring bearing a trifluoromethoxy (-OCF₃) group at the para position. The ethyl chain features a hydroxyl group and two heterocyclic aromatic rings: furan-3-yl and thiophen-2-yl. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the heterocycles may contribute to π-π stacking interactions or binding affinity in biological targets .
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO5S2/c18-17(19,20)26-13-3-5-14(6-4-13)28(23,24)21-11-16(22,12-7-8-25-10-12)15-2-1-9-27-15/h1-10,21-22H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPWOKYBSIPEOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)(C3=COC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide represents a novel class of organic molecules that combine multiple heterocyclic structures, potentially enhancing their biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 347.35 g/mol . Its structure incorporates a furan ring, a thiophene moiety, and a trifluoromethoxy group, which may contribute to its unique biological properties. The presence of these functional groups is expected to facilitate interaction with various biological targets.
Table 1: Structural Features of the Compound
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 347.35 g/mol |
| Heterocyclic Components | Furan, Thiophene |
| Functional Groups | Hydroxy, Trifluoromethoxy |
Antiviral Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antiviral properties. For instance, derivatives of N-heterocycles have shown promising results against various viral infections by inhibiting viral replication mechanisms. The compound may possess similar activity due to its structural similarities with known antiviral agents.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored through various assays. Preliminary data suggest that it may exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism of action could involve inhibition of protein synthesis or disruption of cell membrane integrity.
Table 2: Antimicrobial Activity Data
| Pathogen | MIC (μg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625 | Inhibition of protein synthesis |
| Escherichia coli | 31.250 | Disruption of cell membrane |
| Pseudomonas aeruginosa | 62.500 | Bacteriostatic effect |
Case Studies
-
Study on Antiviral Efficacy :
A study published in MDPI highlighted the antiviral efficacy of related compounds in inhibiting reverse transcriptase activity, an essential enzyme for viral replication. The compound's structural features suggest it could similarly enhance antiviral potency compared to standard treatments like ribavirin . -
Antimicrobial Assays :
Research conducted on sulfonamide derivatives demonstrated their effectiveness against biofilm-forming bacteria, which are often resistant to conventional antibiotics. The compound's potential to disrupt biofilms presents a significant advantage in treating chronic infections .
The proposed mechanism involves binding to specific enzymes or receptors within microbial cells, leading to alterations in metabolic pathways. For example, the trifluoromethoxy group may enhance lipophilicity, facilitating membrane penetration and increasing bioavailability at the target site.
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound with various biological macromolecules. These studies indicate that the compound can effectively interact with key enzymes involved in bacterial metabolism and viral replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Sulfonamide Core
- 4-(Trifluoromethoxy)benzenesulfonamide vs. Halogenated Benzenesulfonamides Compounds such as 4-(4-chlorophenylsulfonyl)benzoic acid hydrazides (, compounds [1–3]) feature electron-withdrawing substituents (Cl, Br) on the benzene ring. Compared to the trifluoromethoxy group (-OCF₃), halogens (-Cl, -Br) are less electronegative but still enhance sulfonamide acidity.
- Comparison with 4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide () This fluorinated benzamide shares a thiophene moiety with the target compound. The target compound’s hydroxyl group may improve solubility, while the sulfonamide enhances interactions with serine proteases or carbonic anhydrases .
Ethyl Chain Modifications
Heterocyclic Substitutions
The ethyl chain in the target compound is substituted with furan-3-yl and thiophen-2-yl , which are less bulky than the tert-butylphenyl or piperidinyloxy groups in compounds like N-(2-(4-(tert-butyl)phenyl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide (). The smaller heterocycles in the target compound may reduce steric hindrance, favoring binding to compact active sites .Hydroxyl Group Impact
The hydroxyl group on the ethyl chain distinguishes the target compound from derivatives like S-alkylated 1,2,4-triazoles (, compounds [10–15]), which lack polar substituents. This hydroxyl group could participate in intramolecular hydrogen bonding, affecting conformational flexibility and bioavailability .
Tabulated Data for Key Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
